molecular formula C12H28O2Si B8413113 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol

3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol

Cat. No.: B8413113
M. Wt: 232.43 g/mol
InChI Key: ZRRVNTKZZOHRRC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which protects the hydroxyl group from further reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during synthetic processes. The tert-butyldimethylsiloxy group is stable under basic conditions but can be cleaved under acidic conditions or by nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is unique due to its specific structural configuration, which provides distinct reactivity and stability profiles. This makes it particularly useful as a protecting group in organic synthesis and in the development of specialized materials.

Properties

Molecular Formula

C12H28O2Si

Molecular Weight

232.43 g/mol

IUPAC Name

(3S)-5-[tert-butyl(dimethyl)silyl]oxy-3-methylpentan-1-ol

InChI

InChI=1S/C12H28O2Si/c1-11(7-9-13)8-10-14-15(5,6)12(2,3)4/h11,13H,7-10H2,1-6H3/t11-/m0/s1

InChI Key

ZRRVNTKZZOHRRC-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CCO)CCO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CCO)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.